![molecular formula C16H32N2O B14568882 2-(6-Heptylhexahydropyrrolo[1,2-a]pyrimidin-1(2H)-yl)ethan-1-ol CAS No. 61382-75-0](/img/structure/B14568882.png)
2-(6-Heptylhexahydropyrrolo[1,2-a]pyrimidin-1(2H)-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Heptylhexahydropyrrolo[1,2-a]pyrimidin-1(2H)-yl)ethan-1-ol is a complex organic compound belonging to the class of heterocyclic compounds It features a hexahydropyrrolo[1,2-a]pyrimidine core, which is a fused bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Heptylhexahydropyrrolo[1,2-a]pyrimidin-1(2H)-yl)ethan-1-ol typically involves multi-step organic reactions. One common method includes the cyclization of levulinic acid with α-aminohydroxamic acids or α-amino acid phenylhydrazides . Another approach involves the cyclization of γ-oxo esters with α-aminoamides or phenylhydrazides of α-amino acids . These reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatography techniques. The choice of reagents and catalysts is crucial to ensure the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Heptylhexahydropyrrolo[1,2-a]pyrimidin-1(2H)-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of ethers, esters, or other derivatives.
Scientific Research Applications
2-(6-Heptylhexahydropyrrolo[1,2-a]pyrimidin-1(2H)-yl)ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6-Heptylhexahydropyrrolo[1,2-a]pyrimidin-1(2H)-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine
- 2,3,4,6,7,8-Hexahydro-1H-pyrido[1,2-a]pyrimidine
- Hexahydropyrrolo[1,2-a]imidazol-5-ones
Uniqueness
2-(6-Heptylhexahydropyrrolo[1,2-a]pyrimidin-1(2H)-yl)ethan-1-ol is unique due to its specific heptyl substitution and ethan-1-ol functional group. These structural features may confer distinct chemical and biological properties compared to other similar compounds. For instance, the heptyl group may enhance its lipophilicity, affecting its solubility and interaction with biological membranes .
Properties
CAS No. |
61382-75-0 |
|---|---|
Molecular Formula |
C16H32N2O |
Molecular Weight |
268.44 g/mol |
IUPAC Name |
2-(6-heptyl-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrimidin-1-yl)ethanol |
InChI |
InChI=1S/C16H32N2O/c1-2-3-4-5-6-8-15-9-10-16-17(13-14-19)11-7-12-18(15)16/h15-16,19H,2-14H2,1H3 |
InChI Key |
XASHOYZCKVMCGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CCC2N1CCCN2CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


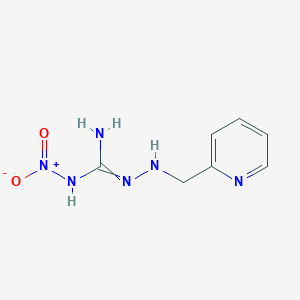
![N-[(4-Butylphenyl)(pyridin-3-YL)methylidene]hydroxylamine](/img/structure/B14568808.png)
![[2-(Chloromethyl)cyclopentyl]benzene](/img/structure/B14568814.png)
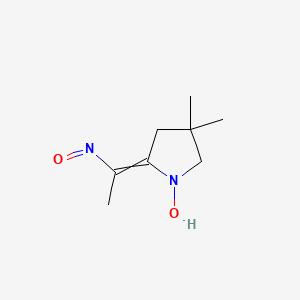
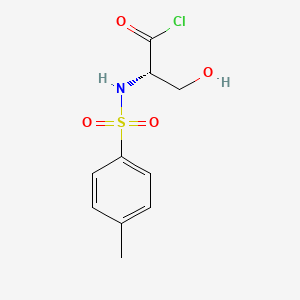
![Dioctyl [anilino(4-nitrophenyl)methyl]phosphonate](/img/structure/B14568834.png)
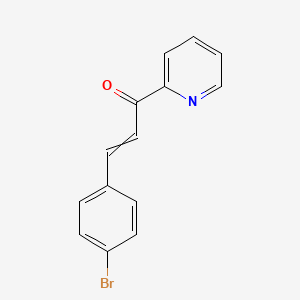
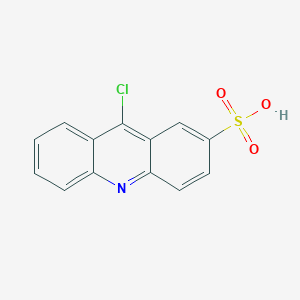
![1-[4-(Diphenylphosphanyl)phenyl]piperidine](/img/structure/B14568848.png)
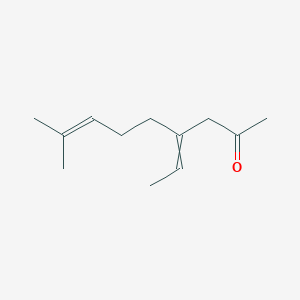
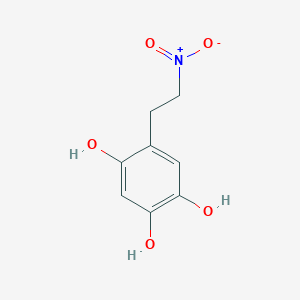
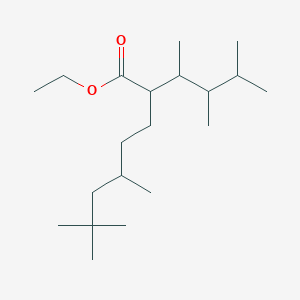
![1-[7-(5-Butylundecyl)-9H-fluoren-2-YL]pentan-1-one](/img/structure/B14568873.png)
![Benzene-1,3-diamine;4-[4-[2-[4-[(1,3-dioxo-2-benzofuran-4-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14568877.png)
